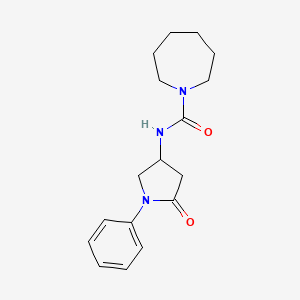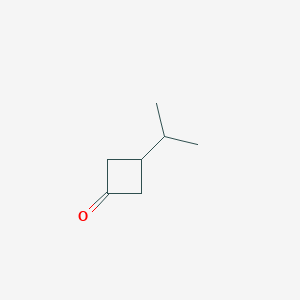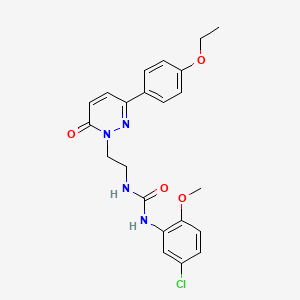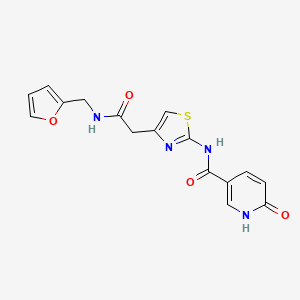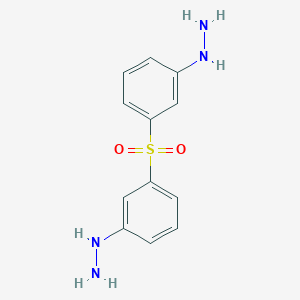
1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine is an organic compound with the molecular formula C12H14N4O2S It is characterized by the presence of a sulfonyl group attached to a dibenzene structure, with two hydrazine groups at the 3 and 1 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be synthesized through a multi-step process involving the reaction of sulfonyl chloride with hydrazine derivatives. The typical synthetic route involves:
Formation of Sulfonyl Chloride: Benzene is sulfonated using sulfuric acid to form benzenesulfonic acid, which is then chlorinated using thionyl chloride to produce benzenesulfonyl chloride.
Reaction with Hydrazine: The benzenesulfonyl chloride is reacted with hydrazine hydrate under controlled conditions to yield 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine.
Industrial Production Methods: Industrial production of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation and Chlorination: Large quantities of benzene are sulfonated and chlorinated to produce benzenesulfonyl chloride.
Hydrazine Reaction: The benzenesulfonyl chloride is then reacted with hydrazine hydrate in industrial reactors, ensuring optimal yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, replacing one or both hydrazine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl hydrazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydrazine groups can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be compared with other sulfonyl hydrazine compounds:
1,1’-(Sulfonyldibenzene-4,1-diyl)dihydrazine: Similar structure but with hydrazine groups at different positions, leading to different reactivity and applications.
1,1’-(Sulfonyldibenzene-2,1-diyl)dihydrazine: Another positional isomer with distinct chemical properties.
Sulfonyl hydrazine derivatives: A broad class of compounds with varying sulfonyl and hydrazine substitutions, each with unique applications and properties.
Eigenschaften
IUPAC Name |
[3-(3-hydrazinylphenyl)sulfonylphenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9-3-1-5-11(7-9)19(17,18)12-6-2-4-10(8-12)16-14/h1-8,15-16H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROAQFXBSMISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NN)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
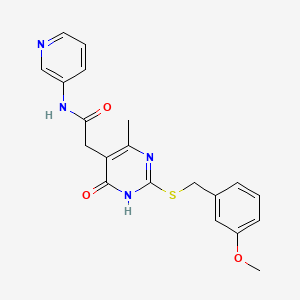
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3000921.png)


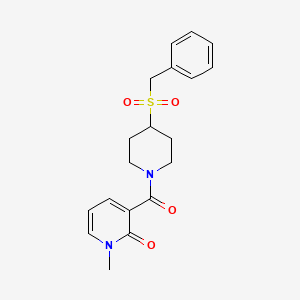
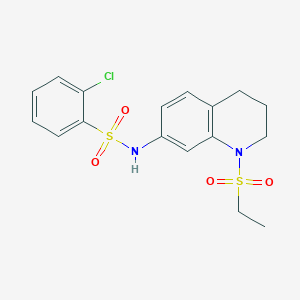
![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B3000930.png)
